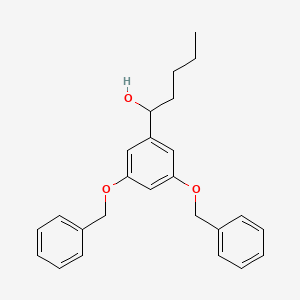
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol is an organic compound with the molecular formula C25H28O3 and a molecular weight of 376.49 g/mol. It is a white to off-white low-melting solid that is sparingly soluble in chloroform and slightly soluble in methanol. This compound is an intermediate for the synthesis of 1’'-Hydroxycannabidiol, a metabolite of cannabidiol, which is a major constituent in marijuana.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol can be synthesized by reacting pentane-1,5-diol with benzyl chloride . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used to study the metabolism of cannabidiol in human liver microsomes.
Medicine: It is involved in the investigation of cannabidiol metabolism and its potential therapeutic effects.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol involves its metabolism to 1’'-Hydroxycannabidiol, which is a metabolite of cannabidiol. This metabolite interacts with the endocannabinoid system in the human body, particularly targeting cannabinoid receptors (CB1 and CB2). The interaction with these receptors can modulate various physiological processes, including pain perception, inflammation, and immune response.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol can be compared with other similar compounds, such as:
3,5-Dibenzyloxybenzyl alcohol: This compound has a similar structure but with a different functional group (alcohol instead of pentanol).
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): This compound is used in organic light-emitting diodes (OLEDs) and has different applications compared to this compound.
Eigenschaften
Molekularformel |
C25H28O3 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-[3,5-bis(phenylmethoxy)phenyl]pentan-1-ol |
InChI |
InChI=1S/C25H28O3/c1-2-3-14-25(26)22-15-23(27-18-20-10-6-4-7-11-20)17-24(16-22)28-19-21-12-8-5-9-13-21/h4-13,15-17,25-26H,2-3,14,18-19H2,1H3 |
InChI-Schlüssel |
JIKQTGMKUDXNKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



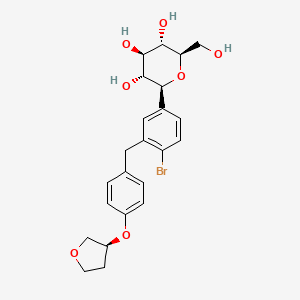
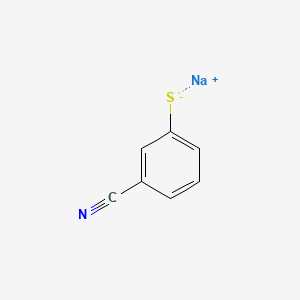
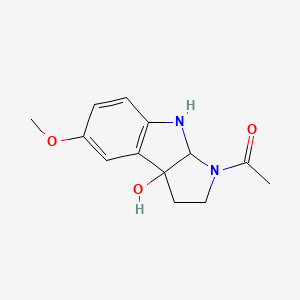

![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
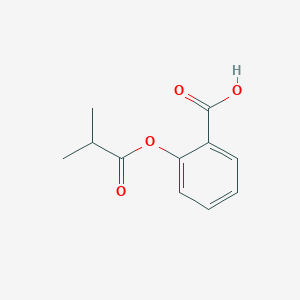
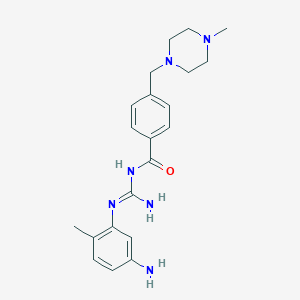
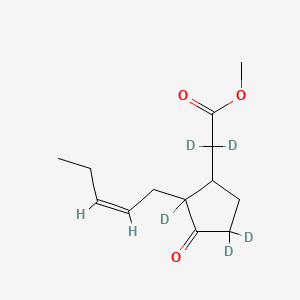
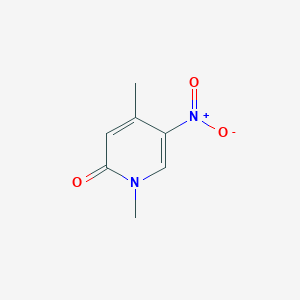
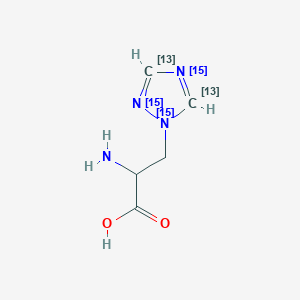
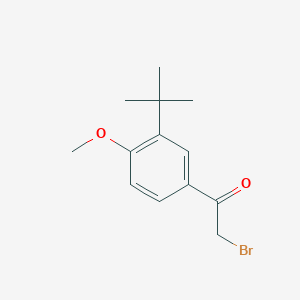
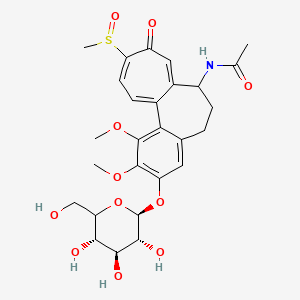
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
